Acide borique-d3

Vue d'ensemble

Description

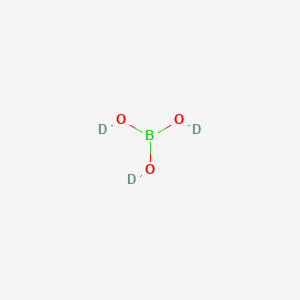

Boric acid-d3, also known as deuterated boric acid, is a compound with the chemical formula D3BO3. It is a stable isotope-labeled form of boric acid, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.

Applications De Recherche Scientifique

Boric acid-d3 is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference standard in NMR spectroscopy due to its distinct isotopic signature.

Isotopic Labeling: Employed in studies involving isotopic labeling to trace chemical and biological processes.

Material Science: Utilized in the synthesis of deuterated materials for various experimental purposes.

Biological Studies: Used in studies involving boron neutron capture therapy (BNCT) for cancer treatment.

Mécanisme D'action

Target of Action

Boric acid-d3 primarily targets microbial cell walls and membranes. It is known for its antibacterial and antifungal properties, making it effective against pathogens like Candida albicans . The compound disrupts the integrity of microbial cell walls, leading to cell death.

Mode of Action

Boric acid-d3 interacts with microbial cell walls by inhibiting biofilm formation and hyphal transformation in fungi . This disruption prevents the microbes from adhering to surfaces and forming protective layers, making them more susceptible to the body’s immune response and other antimicrobial agents.

Biochemical Pathways

The primary biochemical pathway affected by boric acid-d3 is the inhibition of biofilm formation. By preventing the assembly of biofilms, boric acid-d3 disrupts the microbial community structure and function . This leads to a reduction in microbial virulence and pathogenicity, as biofilms are critical for microbial survival and resistance.

Result of Action

At the molecular level, boric acid-d3 disrupts microbial cell wall integrity, leading to cell lysis and death . At the cellular level, this results in the elimination of pathogenic microbes, reducing infection and inflammation. The compound’s action also enhances the effectiveness of the immune response by making microbes more vulnerable to immune cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the efficacy and stability of boric acid-d3. The compound is most effective in slightly acidic to neutral pH environments. High temperatures can enhance its antimicrobial activity, while the presence of organic matter may reduce its effectiveness by binding to the compound and preventing it from reaching microbial targets .

Analyse Biochimique

Biochemical Properties

Boric Acid-d3 interacts with several metabolic peptides and biochemical parameters. In a study, the effects of 15 mg/kg of Boric Acid-d3 were evaluated in Wistar rats . The study showed that Boric Acid-d3 is effective in energy metabolism .

Cellular Effects

Boric Acid-d3 has significant effects on various types of cells and cellular processes. It has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body and its antioxidant status .

Molecular Mechanism

Boric Acid-d3 exerts its effects at the molecular level through several mechanisms. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with Boric Acid-d3 pretreatment .

Temporal Effects in Laboratory Settings

The effects of Boric Acid-d3 change over time in laboratory settings. For instance, in a study involving streptozotocin (STZ)-induced experimental diabetic rats, it was observed that Boric Acid-d3 administration reduced the increase in glucose, triglyceride, total cholesterol, LDL-C levels, and AST, ALT activities .

Dosage Effects in Animal Models

The effects of Boric Acid-d3 vary with different dosages in animal models. In a study, the effects of 15 mg/kg of Boric Acid-d3 were evaluated . It was found that this dosage of Boric Acid-d3 was effective in reducing the biochemical processes that develop in STZ-induced diabetes mellitus .

Metabolic Pathways

Boric Acid-d3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of boric acid-d3 typically involves the reaction of boron trioxide (B2O3) with deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium. The general reaction can be represented as:

B2O3+3D2O→2D3BO3

Industrial Production Methods: Industrial production of boric acid-d3 follows a similar synthetic route but on a larger scale. The process involves the careful handling of deuterium oxide and boron trioxide to maintain high purity and yield. The reaction is typically conducted in specialized reactors designed to handle the isotopic exchange efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: Boric acid-d3 undergoes various chemical reactions, including:

Dehydration: When heated, boric acid-d3 dehydrates to form metaboric acid (D3BO2) and further heating leads to the formation of boron trioxide (B2O3).

Complexation: It forms complexes with various organic and inorganic compounds, particularly those containing hydroxyl groups.

Common Reagents and Conditions:

Dehydration: Typically carried out at elevated temperatures (above 100°C) in an inert atmosphere to prevent contamination.

Complexation: Often involves the use of alcohols, diols, or other hydroxyl-containing compounds under mild conditions.

Major Products:

Dehydration: Metaboric acid (D3BO2) and boron trioxide (B2O3).

Complexation: Various borate esters and complexes depending on the reactants used.

Comparaison Avec Des Composés Similaires

Boric acid-d3 is unique due to its deuterium content, which distinguishes it from other boric acid compounds. Similar compounds include:

Boric Acid (H3BO3): The non-deuterated form, commonly used in various industrial and laboratory applications.

Metaboric Acid (HBO2): A dehydration product of boric acid, used in high-temperature applications.

Boron Trioxide (B2O3): A product of complete dehydration, used in glass and ceramics manufacturing.

The uniqueness of boric acid-d3 lies in its isotopic composition, which makes it valuable for specific scientific applications that require isotopic labeling and tracing.

Activité Biologique

Boric acid (H₃BO₃), a compound of boron, has garnered attention for its diverse biological activities. This article focuses on the isotopically labeled variant, boric acid-d3, which is utilized in various research applications, particularly in understanding its biological effects and mechanisms of action. The following sections detail the biological activity of boric acid-d3, supported by case studies and research findings.

Boric acid is a weak acid that can dissociate in aqueous solutions to form boron ions. Its biological activity is attributed to several mechanisms:

- Antioxidant Activity : Boric acid has been shown to enhance antioxidant defenses in various organisms. Studies indicate that it can increase the activity of superoxide dismutase (SOD) and catalase (CAT), both crucial enzymes for mitigating oxidative stress .

- Hormonal Modulation : Boron compounds, including boric acid, have been implicated in modulating steroid hormone levels, which may influence reproductive health and bone metabolism .

- Antimicrobial Properties : Boric acid exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy as a topical antiseptic is well-documented, particularly in treating vaginal infections .

Antioxidant Effects

A study conducted on Sprague Dawley rats demonstrated that administration of boric acid at concentrations of 1 mg/L in drinking water improved total antioxidant status (TAS) while decreasing total oxidant status (TOS) when compared to control groups . The following table summarizes the findings:

| Group | TAS (mmol/L) | TOS (mmol/L) | HDL (mg/dL) | PON Activity |

|---|---|---|---|---|

| Control | 1.20 | 0.50 | 45 | 100 |

| High-Fat Diet | 0.85 | 0.70 | 40 | 90 |

| High-Fat Diet + Boric Acid | 1.10 | 0.60 | 50 | 110 |

| Normal Diet + Boric Acid | 1.15 | 0.55 | 48 | 105 |

This data indicates that boric acid supplementation can mitigate oxidative stress induced by high-fat diets.

Reproductive Health

Research involving mice indicated that boric acid influences reproductive health by affecting hormone levels and organ development. In a study where female mice were fed diets supplemented with boric acid, significant improvements were observed in offspring viability and organ maturation .

Toxicological Studies

Toxicological assessments have revealed that while boric acid has beneficial effects at low doses, high doses can lead to adverse effects such as testicular atrophy and increased incidences of tumors in laboratory animals . The following table outlines the findings from a two-year study on mice:

| Dose (ppm) | Testicular Atrophy Incidence (%) | Tumor Incidence (%) |

|---|---|---|

| Control | 6% | 0% |

| Low Dose (2000) | 12% | 5% |

| High Dose (5000) | 57% | 15% |

These results highlight the importance of dosage in determining the safety profile of boric acid.

Case Studies

- Treatment of Vaginal Infections : A clinical case study reported successful treatment of desquamative inflammatory vaginitis using vaginal boric acid capsules. The patient showed significant improvement after two weeks of treatment, underscoring the therapeutic potential of boric acid in gynecological applications .

- Antioxidant Support in Larvae : In experiments with Galleria mellonella larvae, varying doses of boric acid were administered to assess its impact on oxidative stress markers. Low doses increased SOD activity, while higher doses led to increased mortality rates due to oxidative damage .

Propriétés

IUPAC Name |

trideuterio borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OB(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583601 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-58-7 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14149-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.